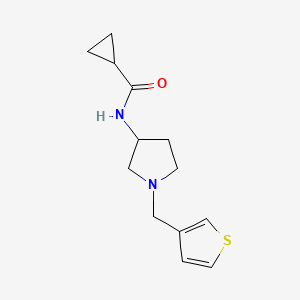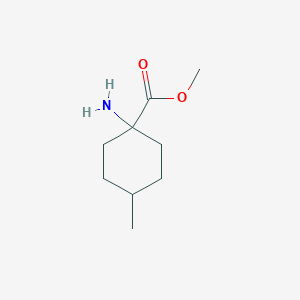
Methyl 1-amino-4-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 1-amino-4-methylcyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1298175-49-1 . It has a molecular weight of 171.24 and its IUPAC name is methyl (1r,4r)-1-amino-4-methylcyclohexane-1-carboxylate .
Molecular Structure Analysis
The InChI Code of “Methyl 1-amino-4-methylcyclohexane-1-carboxylate” is 1S/C9H17NO2/c1-7-3-5-9 (10,6-4-7)8 (11)12-2/h7H,3-6,10H2,1-2H3/t7-,9- . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl 1-amino-4-methylcyclohexane-1-carboxylate” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current literature.Scientific Research Applications
1. Chemical Synthesis Methods
- Methylcyclohexane can be transformed into 1-amino-1-methylcyclohexane using trichloramine and aluminum chloride, yielding up to 82% based on trichloramine (Kovavic & Chaudhary, 1967).
- The synthesis of both stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid through selective transformations of corresponding enone cycloadducts has been achieved (Avenoza et al., 1999).
2. Catalytic Applications
- A stable spirocyclic (alkyl)(amino)carbene derived from 2,4-dimethyl-3-cyclohexenecarboxaldehyde demonstrated efficiency as a ligand for transition metal-based catalysts, particularly in gold(I) catalyzed hydroamination of internal alkynes (Zeng et al., 2009).
3. Analytical and Biochemical Studies
- 1-Amino-2-methylenecyclopropane-1-carboxylic acid, a close relative, is an irreversible inhibitor for 1-aminocyclopropane-1-carboxylate (ACC) deaminase, used to understand unique enzymatic reactions (Zhao & Liu, 2002).
- Experimental studies on methylcyclohexane pyrolysis and combustion help in understanding the combustion chemistry crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).
properties
IUPAC Name |
methyl 1-amino-4-methylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-5-9(10,6-4-7)8(11)12-2/h7H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRALRQVSKYBDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-amino-4-methylcyclohexane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[5-(3-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2690966.png)
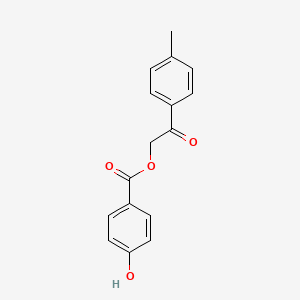
![N,N-Dimethyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2690968.png)
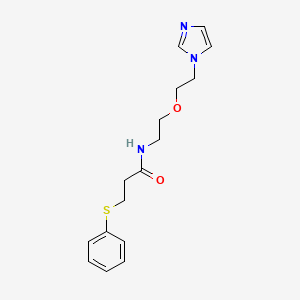
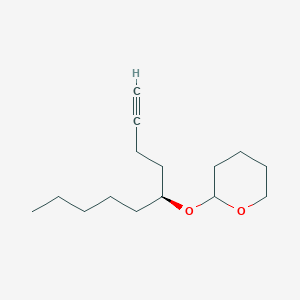
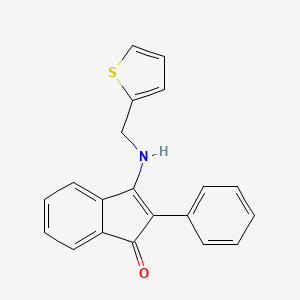
![(11Z)-11-[(2,5-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2690976.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2690978.png)
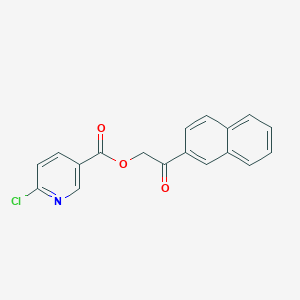
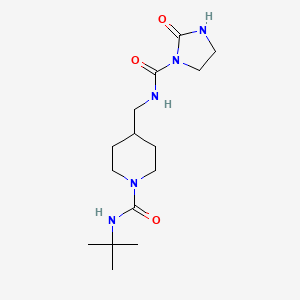
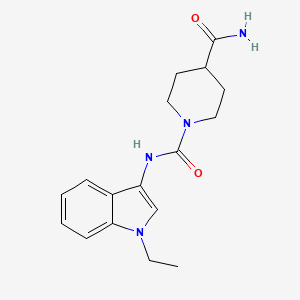
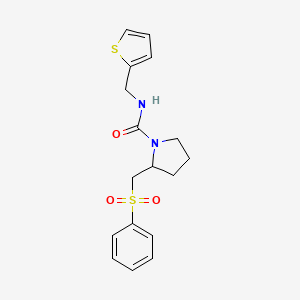
![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2690988.png)
